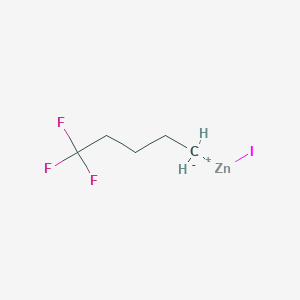

5,5,5-Trifluoropenylzinc iodide, 0.25 M in THF

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,5,5-Trifluoropenylzinc iodide, 0.25 M in THF is a chemical compound with the CAS Number: 1353892-53-1 . It has a molecular weight of 317.41 . The IUPAC name for this compound is (5,5,5-trifluoropentyl)zinc (II) iodide . It is stored at a temperature of 28 C .

Molecular Structure Analysis

The InChI code for 5,5,5-Trifluoropenylzinc iodide is 1S/C5H8F3.HI.Zn/c1-2-3-4-5(6,7)8;;/h1-4H2;1H;/q;;+1/p-1 . The InChI key is ACTRYKKDTHZOTG-UHFFFAOYSA-M .Physical And Chemical Properties Analysis

5,5,5-Trifluoropenylzinc iodide, 0.25 M in THF is a liquid . It is stored at a temperature of 28 C .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 5,5,5-Trifluoropenylzinc iodide, 0.25 M in THF:

Organic Synthesis

5,5,5-Trifluoropenylzinc iodide is widely used in organic synthesis as a reagent for introducing trifluoromethyl groups into organic molecules. This compound is particularly valuable in the synthesis of pharmaceuticals and agrochemicals, where the trifluoromethyl group can significantly enhance the biological activity and metabolic stability of the target molecules .

Cross-Coupling Reactions

This compound is employed in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds. The presence of the trifluoromethyl group can influence the electronic properties of the resulting compounds, making them useful in the development of materials with unique electronic and optical properties .

Medicinal Chemistry

In medicinal chemistry, 5,5,5-Trifluoropenylzinc iodide is used to synthesize fluorinated analogs of bioactive compounds. The introduction of fluorine atoms can improve the pharmacokinetic properties of drugs, such as their absorption, distribution, metabolism, and excretion (ADME) profiles. This makes it a valuable tool in the development of new therapeutic agents.

Material Science

The compound is also utilized in the field of material science for the synthesis of fluorinated polymers and other materials. These materials often exhibit enhanced thermal stability, chemical resistance, and unique surface properties, making them suitable for various industrial applications .

Radiolabeling

5,5,5-Trifluoropenylzinc iodide can be used in radiolabeling techniques to introduce fluorine-18, a positron-emitting isotope, into organic molecules. This application is particularly important in positron emission tomography (PET) imaging, where fluorine-18-labeled compounds are used as tracers for diagnostic purposes .

Agricultural Chemistry

In agricultural chemistry, this compound is used to synthesize fluorinated agrochemicals, such as herbicides and insecticides. The introduction of fluorine atoms can enhance the efficacy and environmental stability of these compounds, leading to more effective and sustainable agricultural practices .

Catalysis

The compound is also investigated for its potential use in catalytic processes. The presence of the trifluoromethyl group can influence the reactivity and selectivity of catalysts, leading to the development of more efficient and selective catalytic systems for various chemical transformations.

Sigma-Aldrich Sigma-Aldrich Benchchem

Safety and Hazards

The safety information for 5,5,5-Trifluoropenylzinc iodide, 0.25 M in THF includes several hazard statements: H225, H302, H314, H335, H351 . The precautionary statements include: P210, P222, P223, P231, P232, P233, P240, P241, P242, P243, P261, P264, P270, P280, P301, P301, P312, P330, P363, P370, P378, P405 . The compound is considered dangerous, as indicated by the signal word "Danger" .

properties

IUPAC Name |

iodozinc(1+);1,1,1-trifluoropentane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3.HI.Zn/c1-2-3-4-5(6,7)8;;/h1-4H2;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHARKXVQYRKBMC-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CCCC(F)(F)F.[Zn+]I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3IZn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5,5-Trifluoropenylzinc iodide, 0.25 M in THF | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-phenyl-N-[1-(pyridin-3-ylmethyl)-1,2,4-triazol-3-yl]ethenesulfonamide](/img/structure/B2626719.png)

![Methyl 4-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]anilino]-4-oxobutanoate](/img/structure/B2626729.png)

![2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2626737.png)

![1-(methylsulfonyl)-3-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)imidazolidin-2-one](/img/structure/B2626738.png)

![2-(3,4-dimethoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2626741.png)